

# Application Notes and Protocols: Ethyl Thioglycolate in Perovskite Solar Cell Fabrication

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## Compound of Interest

Compound Name: Ethyl thioglycolate

Cat. No.: B046877

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This document provides detailed application notes and experimental protocols for the utilization of **ethyl thioglycolate** (ET) in the fabrication of high-performance and stable perovskite solar cells (PSCs). **Ethyl thioglycolate** serves as a multifunctional surface modulator, effectively passivating defects and enhancing the crystallinity of the perovskite film, leading to significant improvements in device efficiency and longevity.

## Mechanism of Action

**Ethyl thioglycolate** enhances perovskite solar cell performance through a multi-pronged approach. Its primary functions include:

- **Defect Passivation:** The carbonyl (C=O) and sulfhydryl (-SH) groups in **ethyl thioglycolate** form a bidentate anchor with uncoordinated  $\text{Pb}^{2+}$  ions on the perovskite surface. This strong chelation effectively passivates lead-related defects, which are notorious for acting as non-radiative recombination centers, thereby improving the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.
- **Enhanced Crystallinity and Grain Growth:** **Ethyl thioglycolate** treatment lowers the surface energy of the perovskite, which promotes the secondary growth of perovskite grains.<sup>[1]</sup> This results in a more crystalline film with a reduced density of grain boundaries and associated

defects. For instance, the average grain size of  $\text{FA}_{0.85}\text{Cs}_{0.15}\text{Pb}(\text{I}_{0.95}\text{Br}_{0.05})_3$  perovskite films has been shown to increase from 174.8 nm to 357.4 nm after ET treatment.<sup>[1]</sup>

- Improved Charge Transfer: The application of **ethyl thioglycolate** can lead to better-aligned energy levels at the interface between the perovskite layer and the electron transport layer (e.g., C60), facilitating more efficient charge extraction and reducing interfacial recombination losses.<sup>[1]</sup>

These combined effects lead to a substantial boost in the power conversion efficiency (PCE) and enhanced stability of the resulting perovskite solar cells against environmental stressors like humidity and thermal stress.<sup>[1]</sup>

## Performance Enhancements

The use of **ethyl thioglycolate** as a post-treatment agent has demonstrated significant improvements in the performance of inverted perovskite solar cells. The table below summarizes the key performance metrics of  $\text{FA}_{0.9}\text{MA}_{0.05}\text{Cs}_{0.05}\text{Pb}(\text{I}_{0.95}\text{Br}_{0.05})_3$ -based PSCs with and without **ethyl thioglycolate** treatment.

Treatment	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF (%)	PCE (%)
Control (without ET)	1.12	24.31	78.9	21.52
With Ethyl Thioglycolate	1.16	24.83	81.7	23.56

## Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the fabrication of inverted perovskite solar cells incorporating an **ethyl thioglycolate** surface treatment.

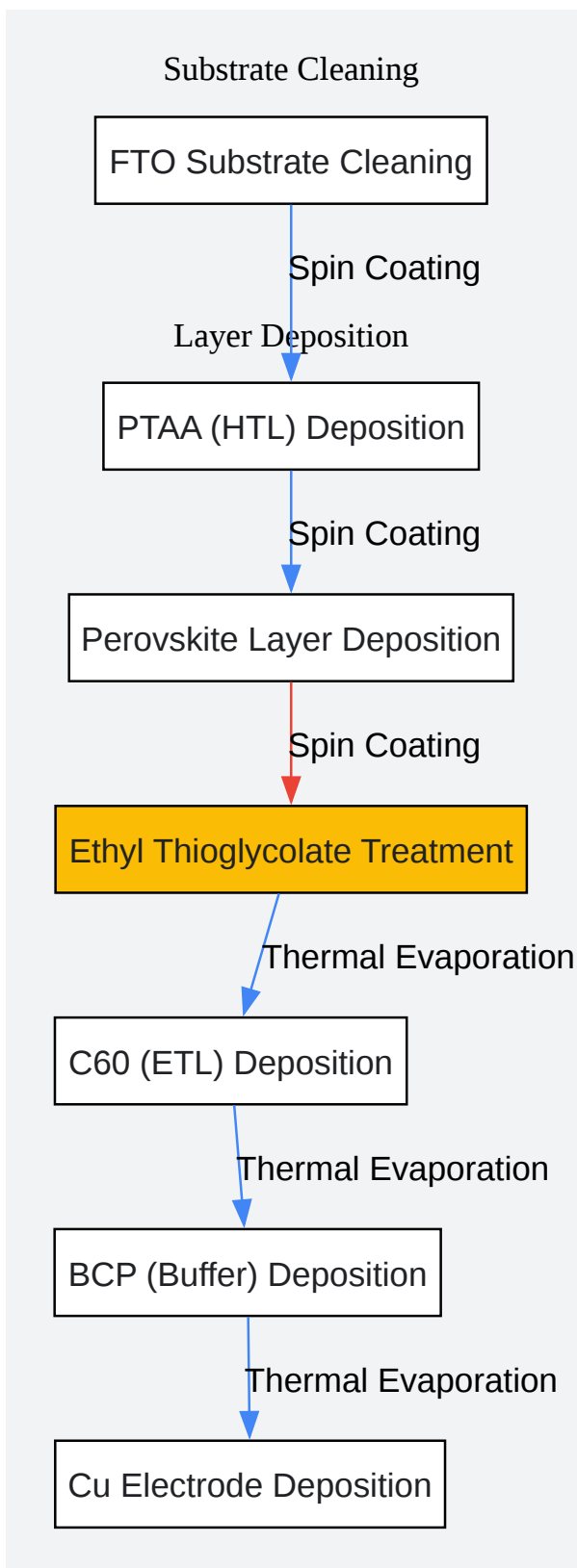
## Materials and Reagents

- Substrates: Fluorine-doped tin oxide (FTO) coated glass
- Hole Transport Layer (HTL): Poly(triaryl amine) (PTAA)

- Perovskite Precursor Solution: Formamidinium iodide (FAI), methylammonium bromide (MABr), cesium iodide (CsI), lead iodide (PbI<sub>2</sub>), and lead bromide (PbBr<sub>2</sub>) dissolved in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
- **Ethyl Thioglycolate** Solution: **Ethyl thioglycolate** (ET) dissolved in chlorobenzene (CB).
- Electron Transport Layer (ETL): C60
- Buffer Layer: Bathocuproine (BCP)
- Metal Electrode: Copper (Cu)
- Solvents: Isopropanol (IPA), Chlorobenzene (CB)

## Device Fabrication Workflow

The following diagram illustrates the general workflow for fabricating the perovskite solar cell with **ethyl thioglycolate** treatment.



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Fabrication workflow for PSCs with ET treatment.

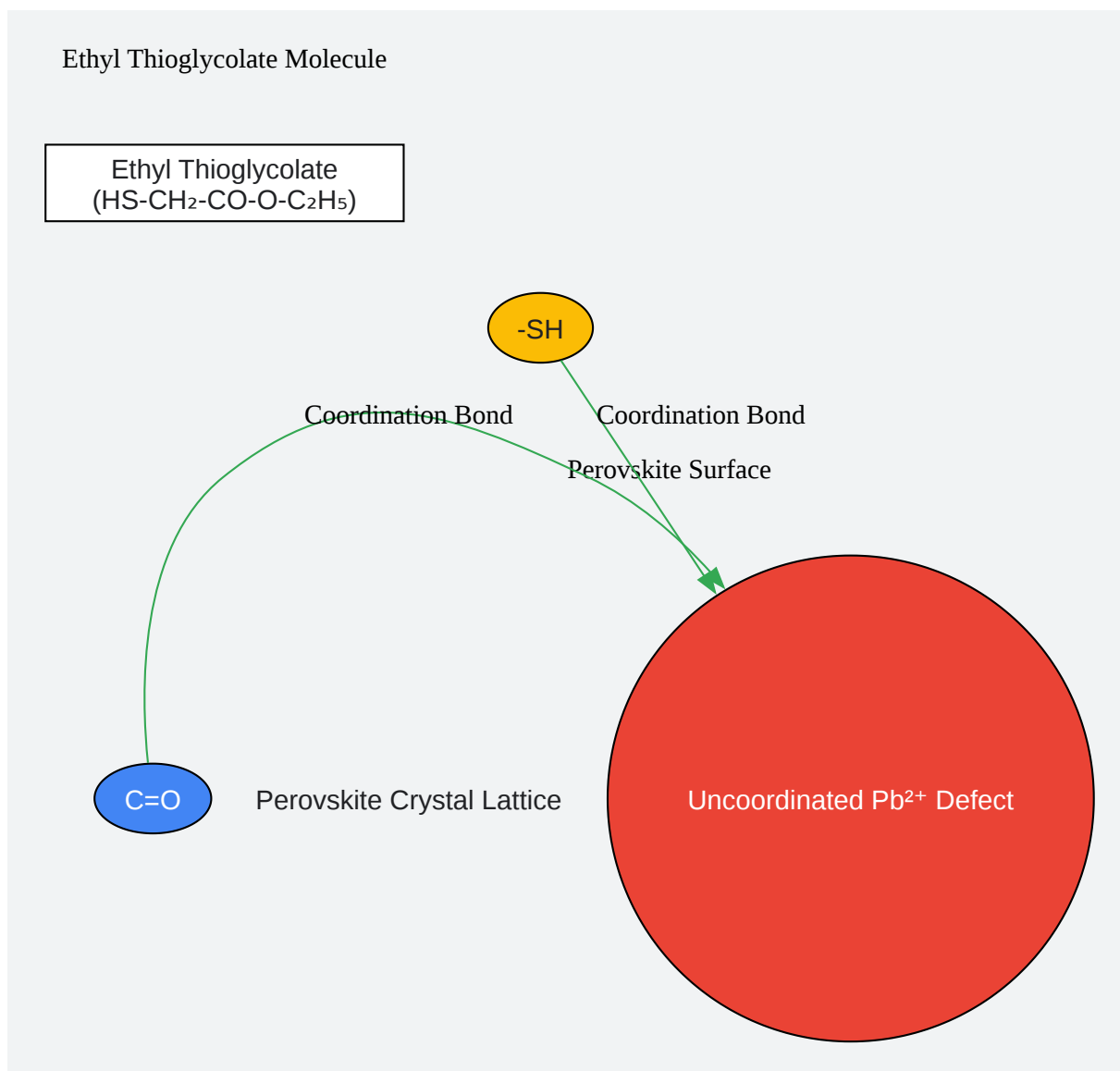
## Step-by-Step Protocol

- Substrate Cleaning:
  - Clean the FTO glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.
  - Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes before use.
- Hole Transport Layer (HTL) Deposition:
  - Prepare a 2 mg/mL solution of PTAA in chlorobenzene.
  - Spin-coat the PTAA solution onto the cleaned FTO substrates at 4000 rpm for 30 seconds.
  - Anneal the substrates at 100 °C for 10 minutes.
- Perovskite Film Formation:
  - Prepare the perovskite precursor solution (e.g., for  $\text{FA}_{0.9}\text{MA}_{0.05}\text{CS}_{0.05}\text{Pb}(\text{I}_{0.95}\text{Br}_{0.05})_3$ ) by dissolving the corresponding stoichiometric amounts of FAI, MABr, CsI,  $\text{PbI}_2$ , and  $\text{PbBr}_2$  in a DMF:DMSO (4:1 v/v) mixed solvent.
  - Spin-coat the perovskite precursor solution onto the PTAA layer in a nitrogen-filled glovebox.
  - During the spin-coating process, drop-cast an anti-solvent (e.g., chlorobenzene) to induce crystallization.
  - Anneal the perovskite film at 100 °C for 60 minutes.
- **Ethyl Thioglycolate** Post-Treatment:
  - Prepare a 0.5 mg/mL solution of **ethyl thioglycolate** in chlorobenzene.
  - Spin-coat the **ethyl thioglycolate** solution onto the cooled perovskite film at 4000 rpm for 30 seconds.

- Anneal the treated film at 100 °C for 10 minutes.
- Electron Transport and Electrode Deposition:
  - Thermally evaporate a 20 nm layer of C60 onto the **ethyl thioglycolate**-treated perovskite film.
  - Subsequently, thermally evaporate an 8 nm layer of BCP as a buffer layer.
  - Finally, deposit a 100 nm thick copper (Cu) electrode by thermal evaporation to complete the device.

## Mechanism of Defect Passivation

The diagram below illustrates the proposed mechanism by which **ethyl thioglycolate** passivates  $\text{Pb}^{2+}$  defects on the perovskite surface through bidentate coordination.



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## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Ethyl Thioglycolate in Perovskite Solar Cell Fabrication]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046877#use-of-ethyl-thioglycolate-in-the-fabrication-of-perovskite-solar-cells]

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